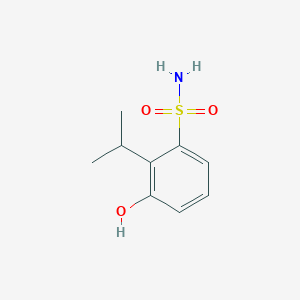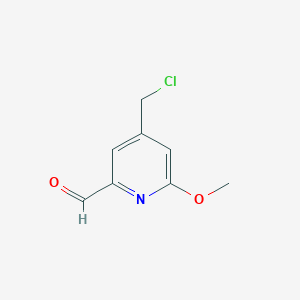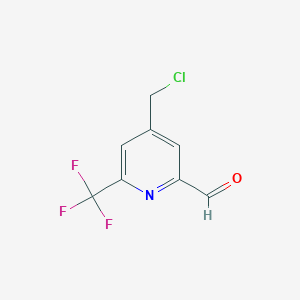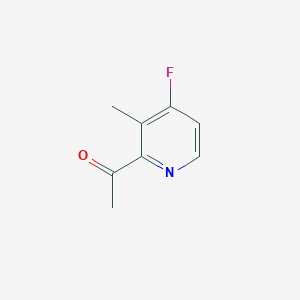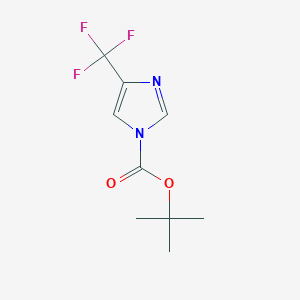
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate is an organic compound that features a trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of tert-butyl imidazole-1-carboxylate with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Applications De Recherche Scientifique
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: This compound also contains a trifluoromethyl group and a tert-butyl ester, but with a piperazine ring instead of an imidazole ring.
Tert-butyl 4-(trifluoromethyl)benzoate: Similar in structure but with a benzoate group instead of an imidazole ring.
Uniqueness
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazole ring provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C9H11F3N2O2 |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
tert-butyl 4-(trifluoromethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)14-4-6(13-5-14)9(10,11)12/h4-5H,1-3H3 |
Clé InChI |
LHYRRUSAASDSKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


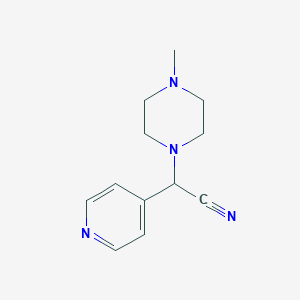
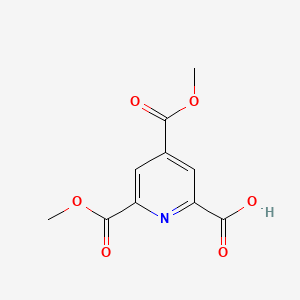
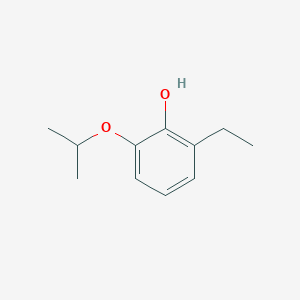
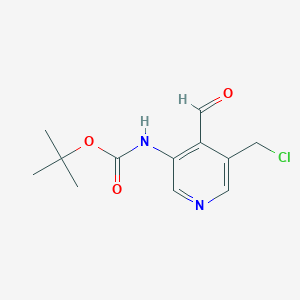
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
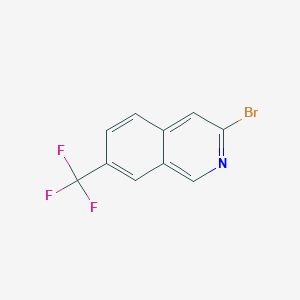
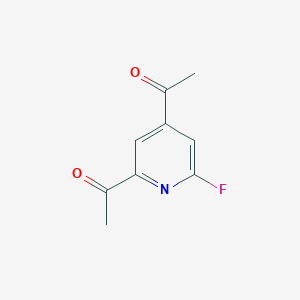
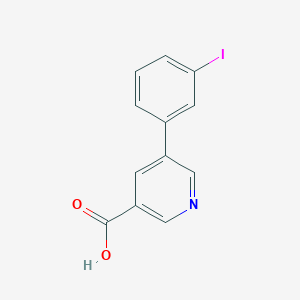
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
